Journal Name:Polymer Science, Series B
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One-pot synthesis of Pt@TiO2 core-shell nanoparticles for stable hydrogen evolution reaction in acidic and alkaline media
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.mtchem.2023.101644
Noble-metal nanomaterials such as Pt, Ru, and Ir are commonly used as electrocatalysts for the hydrogen evolution reaction (HER) via efficient water splitting, but the degradation in their activity over time limits their use. To maintain the stability of the metal surface, core-shell nanoparticles composed of a TiO2 shell domain and coral-like Pt core were synthesized in a one-pot synthesis requiring only the metal precursors. The Pt@TiO2 core-shell nanoparticles are uniformly formed within 10 min by the spontaneous inter-cation redox reaction (ICR) between Pt2+ and Ti3+ ionic species. This synthetic strategy is environmentally friendly as it requires no additional reductants, surfactants, or organic compounds. The Pt@TiO2 core-shell nanoparticles exhibited HER activity in both acidic and alkaline media comparable to that of the Pt/C control; the former was also more durable. The TiO2 shell enhanced the hydrophilicity of the Pt@TiO2 surface, ensuring that a large number of active sites were available for sufficient HER performance.
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Rapid and efficient determination of Bisphenol A using reduced graphene oxide wrapped barium/molybdenum oxide nanocomposite
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.mtchem.2023.101602
Because of its toxicity and ubiquity in the environment, Bisphenol A (BA) is a prominent endocrine-disrupting compound widely employed in polycarbonate plastics and epoxy resins. BA causes severe health risks for humans. To resolve this, we crafted a selective electrochemical sensor through an efficient electrocatalyst, reduced graphene oxide (RGO) wrapped barium oxide/molybdenum oxide (BMO) nanorod, developed via the hydrothermal method. BMO/RGO nanocomposite was characterized and employed for electrocatalytic performance. BMO displays admirable selectivity, stability, and sensitivity for the determination of BA. Differential pulse voltammetry (DPV) was used for the electrocatalytic study of BMO/RGO nanocomposite for detecting BA. Our proposed sensor displayed a linear enhancement of current when the concentration of BA was increased from 0.01 to 723 μM with a limit of detection (LOD) of 0.004 μM. Furthermore, the proposed sensor is a tool for the rapid and sensitive detection of environmental samples.
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One-step microwave-assisted synthesis of amino-functionalized chromium(III) terephthalate MIL-101-NH2
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.mtchem.2023.101618
A single-step microwave (MW)-assisted protocol for the synthesis of MIL-101(Cr) and of MIL-101(Cr)-NH2 is described herein, based on the addition of NaF as the modulator instead of hydrofluoric acid to obtain the corresponding polymers in only 1 h with high crystallinity and yields (>70%, 0.5 g). Compared to classic solvothermal protocols (12–72 h, <30%), MW-assisted synthesis allowed shorter reaction time and improved yields, replacing N,N-dimethylformamide by water. Physicochemical properties of MIL-101(Cr)-NH2 and MIL-101(Cr) obtained through this MW-assisted procedure are more homogenous than those observed for the corresponding solvothermal counterparts, and interestingly, enhanced higher control over nanometric particle size (80–130 vs 400–1000 nm), lower polydispersity, and higher Brunauer-Emett-Teller surface area (2000–2700 vs 1800–2300 m2/g) were observed because of the better accessibility and diffusion of gases throughout the internal pores.
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Energy transfer from VO43− to Sm3+ ions in ɑ-Sr2V2O7 phosphors for full-spectrum warm-WLED device and low-temperature luminescence lifetime thermometry
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.mtchem.2023.101661
Novel ɑ-Sr2V2O7: Sm3+ phosphors with color-tunable performance were prepared in this work. The crystal structure, photoluminescence properties, and potential applications were introduced. The efficiency of the energy transfer from the [VO4]3- tetrahedral to Sm3+ was 22.67% at a low doping content of Sm3+ (9 mol%), driven by the dipole-dipole interaction. Interestingly, the ɑ-Sr2V2O7: Sm3+ phosphors emitted a full-spectrum (400–800 nm) emission, and the corresponding chromaticity coordinates were located in a near-warm light region. In the potential applications, the warm-white lighting-emitting diode (warm-WLED) based on ɑ-Sr2V2O7: 0.03Sm3+ phosphor was fabricated and further exhibited high-quality performances with the beneficial color rendering index (CRI = 78.67) and low correlated color temperature (CCT = 2257 K) for indoor illumination. Moreover, the low-temperature (38–298 K) optical thermometry performance was also analyzed with the help of Struck and Fonger's theory. Remarkably, the relative sensitivity has an outstanding value of 3.12% K−1 at 98 K. All the above results evidence that the full-spectrum ɑ-Sr2V2O7: Sm3+ phosphors are expected to apply in full-spectrum warm-WLED devices and low-temperature luminescence lifetime thermometry.
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Carbonized paper-supported electrode with covalent organic framework layers on carbonized cellulose fibers for supercapacitor application
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.mtchem.2023.101617
As a class of crystalline porous polymers, covalent organic frameworks (COFs) have shown great application potential in electrochemical energy storage due to their high specific surface area, porous structure, and multiple redox-active sites. However, there are some challenges for practical application of COFs, such as low electrical conductivity, easy stacking, weak mechanical strength, and poor processability. In this study, 2,6-diaminoanthraquinone-1,3,5-triformylphloroglucinol COF is synthesized on dialdehyde cellulose fibers with hyperbranched polyamide-amine (HPAMAM) as a stabilizer. After carbonization, the COF is uniformly and stably supported on the conductive carbon fibers (CCFs) for preparing composite paper electrode (CCF-HPAMAM-COF paper). The carbonized fibers provide mechanical support for the COF and improve the electron transfer efficiency. While the COF layers shorten the ion diffusion path for high utilization of redox-active sites due to their porous structure, the CCF-HPAMAM-COF paper exhibits high volume-specific capacitance (66.7 F/cm3 at 0.5 mA/cm2), good rate capability (capacitance retention of 82% with 10 times current density), and a long lifetime (a charge-discharge stability of 93.7% after 10,000 cycles). This work develops a carbonized paper-supported electrode with stable loading of COFs on carbonized fibers for new generation sustainable supercapacitors.
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High-performance flexible nanogenerators based on piezoelectric hBN- induced polyvinylidene fluoride nanofibers
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-16 , DOI: 10.1016/j.mtchem.2023.101609
Flexible piezoelectric nanogenerators (PENGs) are promising candidates for clean energy harvesting and powering electronics, especially for low-power modules. In this study, a PENG has been fabricated by incorporating functionalized mono-/few-layered hexagonal boron nitride nanosheets (F-hBNNS) in a polyvinylidene fluoride (PVDF) polymeric matrix. The synthesized 2D nanosheets are well characterized using different spectroscopic and microscopic methods. The analysis showed successful exfoliation of hBN, which indicated less than three layers of hBN after exfoliation and sulfonated and carboxylated functionalization on the surface. Also, the piezoresponse force microscopy (PFM) tests revealed a 3 times higher piezoelectric coefficient for F-hBNNS compared to that of the non-functionalized hBN with the same number of layers. The synthesized F-hBNNS with piezo-flexoelectric properties boosted the energy harvesting performance of the electrospun PVDF-based fibrous mats 5.5 times. The open-circuit output voltage test showed 23 V at 4 Hz with a power density of 1.93 μW/cm2 at a resistance loading of 16 MΩ in a simple finger tapping. The fabricated PENGs showed no decline in voltage output over 1000 cycles of bending-unbending of a robotic finger. It is proposed that the enhanced performance is due to (i) the synergistic effects of the flexoelectric and piezoelectric properties of synthesized F-hBNNS in the PVDF matrix and (ii) the manipulation of the crystalline structure of the PVDF chains, which is increased to 90% β-phase crystallinity with 49.03% total degree of crystallinity. This study shows the compatibility of the fabricated PENGs with the human body's biomechanics for being used as an efficient energy source for wearable devices with low power consumption.
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Enhanced photostability of multication lead halide perovskites through the use of azaadamantane-based modifiers
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.mtchem.2023.101590
Complex lead halides incorporating simultaneously a few univalent cations such as cesium (Cs+), methylammonium (MA+) and formamidinium (FA+) represent highly promising materials for perovskite solar cells, delivering record-high power conversion efficiencies. Unfortunately, these materials demonstrate insufficient stability, which limits their practical implementation; therefore, improving the photochemical and thermal stability of multication lead halide perovskites is an urgent task that needs to be addressed to achieve sufficiently long operational lifetimes of perovskite solar cells to facilitate their commercial real-life applications. Herein, we present a comparative study of two azaadamantane-based molecular modifiers as stabilizing additives for Cs0.10MA0.15FA0.75PbI3 and Cs0.12FA0.88PbI3 perovskite formulations. An iodide of N-methylated 1,3,5,7-tetraazaadamantane known as urotropine (MAdI) showed a modest stabilizing effect in Cs0.10MA0.15FA0.75PbI3, though it stabilized effectively Cs0.12FA0.88PbI3. On the contrary, 4,6,10-trihydroxy-3,5,7-trimethyl-1,4,6,10-tetraazaadamantane hydrochloride (NAdCl) strongly enhanced the stability of both lead halide perovskites and prevented the formation of metallic lead Pb0 as a photolysis product. Different stabilizing effects caused by MAdI and NAdCl were related to their different localization within the perovskite films, as evidenced by nanoscale infrared (IR) s-SNOM microscopy. Density functional theory (DFT) calculations confirmed the enhanced stability granted by NAdCl by demonstrating a much higher adsorption energy towards undercoordinated lead atoms on the surface of the perovskite. Finally, the optimal molecular modification of Cs0.10MA0.15FA0.75PbI3 and Cs0.12FA0.88PbI3 films with azaadamantanes made them completely tolerant to light and heat within at least 5000 and 16 000 h of aging, thus setting new perovskite stability records and presenting the newly-developed material formulations as highly promising absorbers for efficient and stable perovskite solar cells.
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Porous lanthanum titanium oxide nanostructure composite membrane to enhance the power output and chemical durability of low-humidifying polymer electrolyte fuel cells: impact of additive morphology
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.mtchem.2023.101634
Tuning the morphologies for improving the properties of the additive materials receives immense attention during the fabrication of proton-exchange membranes for fuel cells. This study reports the synthesis of lanthanum titanium oxide (LTO) nanostructures with different morphologies (cube, spherical, and tubular) via the pyrolysis of nanofibers containing metal precursors. A mixed matrix membrane is fabricated by incorporating LTO cubes (LTO-C), LTO spheres (LTO-S), or LTO tubes (LTO-T) into a Nafion matrix, with improved physicochemical, thermomechanical, and electrochemical properties compared to those of the unmodified Nafion and Nafion-212 membranes. We investigate the effect of LTO morphology on the performance of the Nafion membranes in low-humidity polymer electrolyte fuel cells (LH-PEFCs). The water retention and diffusion behavior of LTO-T nanostructures improve the proton conductivity and LH-PEFC performance of the Nafion composite membranes. The coexistence of La3+ and Ti4+ affords efficient radical scavenging during long-term LH-PEFC operation, which realizes higher durability for the composite membranes compared to Nafion. Accordingly, this study proposes a novel strategy to resolve the major challenges associated with the operation of LH-PEFCs with Nafion membranes: dehumidification and oxidative degradation.
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High-efficiency two-photon polymerization initiators based on coumarin derivatives for additive manufacturing with sub-wavelength resolution
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.mtchem.2023.101599
Efficient photoinitiators are very important for two-photon polymerization additive manufacturing. In this paper, a series of new initiators based on coumarin groups have been designed and synthesized, and their optical properties and two-photon polymerization properties have been studied and discussed in detail, and the relationship between their structures and properties has been analyzed. The synthesized initiators can realize a two-photon polymerization process with a speed of 100,000 μm/s under a laser power of 35–50 mW, and successfully obtain a series of clear three-dimensional structures with sub-wavelength resolution. Starting from the principle of two-photon polymerization, the relationship between laser power and writing speed and resolution was discussed, two simple mathematical models were established, and a fitting formula with physical meaning was obtained, which provides a way for the prediction and control of resolution. Finally, under the conditions of 100,000 μm/s and 50 mW laser power, a low-density ring with an outer diameter of 2.4 mm and an inner diameter of 2.0 mm with sub-wavelength resolution was manufactured in just over 10 min for the fusion target experiment. This proves the possibility of using the resulting initiator to manufacture precision micro-nano devices.
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The coupling effect of functional bipartite hetero-interfaces accelerated TiO2-based photocatalysis
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.mtchem.2023.101606
TiO2 is a promising environmental remediation photocatalyst that mitigates environmental damage and addresses energy needs by improving the removal efficiency of pollutants from mixed wastewater. To break the technical bottleneck of low visible light utilization and high carrier recombination efficiency of traditional TiO2, a photocatalyst MMT@Cu2+-Fe3O4/TiO2 (M-Cu/FT) with functional bipartite hetero-interfaces was prepared via a two-step water bath reflux method. Ordered self-assembly Cu2+-Fe3O4/TiO2 hetero-interfaces are growing along the edge of MMT with positive potential. MMT@Cu2+-Fe3O4 hetero-interfaces and Cu2+-Fe3O4/TiO2 hetero-interfaces are regarded as independent workstations for electron enrichment and hole retention, respectively, which are equipped with Al-O-Fe(Cu2+) and (Cu2+)Fe-O-Ti bonds that can be served as carrier transport channels to construct intelligently tunable oxidation/reduction systems. The Cu2+ doping not only induces the generation of a built-in electric field by causing lattice distortion to accelerate carrier separation but also constructs traps in the valence band at the hetero-interfaces to facilitate hole trapping. It is demonstrated that M-Cu/FT is beneficial for Rh-B degradation and Cr(VI) reduction in the aqueous phase under visible irradiation, whereas the treatment efficiency of mixed wastewater can reach up to 97%, which is an appealing tendency for high-value utilization of green energy.
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